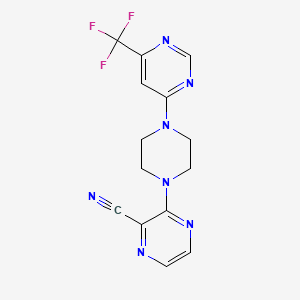

3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile

Description

This compound features a pyrazine-2-carbonitrile core linked via a piperazine moiety to a 6-(trifluoromethyl)pyrimidin-4-yl group. The trifluoromethyl (CF₃) substituent enhances metabolic stability and lipophilicity, while the pyrazine-carbonitrile moiety contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors in medicinal chemistry . Its synthesis likely involves palladium-catalyzed amination and nucleophilic substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name |

3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N7/c15-14(16,17)11-7-12(22-9-21-11)23-3-5-24(6-4-23)13-10(8-18)19-1-2-20-13/h1-2,7,9H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXQNFVUXCBCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyrazine ring with the carbonitrile group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the existing functional groups to alter the compound’s properties.

Substitution: The trifluoromethyl group or other substituents can be replaced with different groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazine and pyrimidine compounds exhibit significant anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, potentially improving their efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Pyrazine derivatives are also noted for their antimicrobial activity. The presence of the piperazine moiety is believed to enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death. In vitro studies have demonstrated that related compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Neurological Applications

The compound's ability to inhibit monoamine oxidase (MAO) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Inhibitors of MAO-B have been linked to neuroprotective effects, making this compound a candidate for further investigation in neuropharmacology .

Case Study 1: Antitumor Activity

A study published in the Egyptian Journal of Chemistry evaluated various pyrazole derivatives for anticancer activity. The study found that compounds structurally similar to 3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized several piperazine-based compounds and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that the presence of the trifluoromethyl group correlated with enhanced antimicrobial activity, supporting the hypothesis that structural modifications can lead to improved efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Piperazine | Essential | - | Provides structural stability |

| Pyrazine moiety | High | 0.013 | Critical for anticancer activity |

Mechanism of Action

The mechanism of action of 3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The piperazine and pyrazine rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Differences

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

- Key Insight: The target compound’s carbonitrile group reduces logP compared to its cyclopropyl analogue, but solubility remains low due to aromatic stacking . The propanoic acid derivative () shows improved solubility, likely due to ionization .

Biological Activity

The compound 3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile is a complex heterocyclic structure that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 363.35 g/mol. The presence of the trifluoromethyl group and the pyrazine moiety suggests potential interactions with biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.35 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, a related compound with a similar structure showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The minimum inhibitory concentrations (MICs) were reported to be as low as 16 μg/mL against E. coli .

Case Study: Structure-Activity Relationship (SAR)

A study investigating the SAR of pyrazine derivatives revealed that modifications at the piperazine ring significantly influenced antibacterial activity. Compounds with longer alkyl chains at specific positions exhibited enhanced activity due to increased lipophilicity, which improved cell membrane permeability .

Anticancer Activity

Emerging research indicates that compounds containing trifluoromethyl groups can enhance anticancer activity by interacting with specific cellular pathways. A study highlighted that similar compounds could inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties. Compounds incorporating this structure have been investigated for their potential as anxiolytics and antidepressants. Preliminary findings suggest that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.

- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, leading to disruption of replication in cancer cells.

Table 2: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for constructing the piperazine-pyrimidine-pyrazine core in this compound?

The synthesis typically involves coupling a trifluoromethylpyrimidine intermediate with a piperazine-pyrazine precursor. For example, analogous methods (e.g., ) use nucleophilic substitution at the pyrimidine C4 position with piperazine derivatives under reflux in polar aprotic solvents like DCM or THF. A critical step is the activation of the pyrimidine ring via electron-withdrawing groups (e.g., trifluoromethyl) to facilitate nucleophilic attack by the piperazine nitrogen . Post-coupling, the pyrazine-2-carbonitrile moiety is introduced via cyanation reactions, often using metal-catalyzed cross-coupling or nucleophilic displacement (e.g., ).

Q. How can the purity and identity of the compound be confirmed after synthesis?

Analytical characterization should include:

- NMR spectroscopy : To verify proton environments (e.g., aromatic protons in pyrimidine and pyrazine rings, piperazine methylene groups). reports δ = 7.54 ppm (pyrazole-H) and δ = 5.16 ppm (benzyl-CH2) in NMR .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M] at m/z 238.0961 in ) .

- IR spectroscopy : Peaks at ~2230 cm (C≡N stretch) and ~2139 cm (azide) confirm functional groups .

Q. What solvents and reaction conditions optimize yield during heterocyclization?

Polar aprotic solvents (e.g., DCM, THF) with catalytic acid (e.g., TFA) are effective. demonstrates that reactions at 50°C with TFA (10 equiv) achieve 88% yield for azide intermediates . For pyrimidine-piperazine coupling, uses DCM and DIEA (1.5 equiv) at room temperature, yielding 45–94% after column chromatography .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target affinity?

Molecular docking and QSAR studies can predict interactions with biological targets (e.g., kinase enzymes). highlights the role of the 4-fluorobenzyl-piperazine fragment in enhancing kinase inhibitor binding via hydrophobic and π-stacking interactions. Modifying the trifluoromethylpyrimidine group’s electronics (e.g., replacing CF with Cl) could alter binding affinity, as seen in related pyrimidine derivatives .

Q. What strategies resolve contradictions in reported biological activity data for similar piperazine derivatives?

Discrepancies in activity may arise from assay conditions (e.g., cell line variability) or impurities. notes that N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide shows antimicrobial activity in some studies but not others. To address this:

Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?

The CF group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. shows that pyrimidine derivatives with CF exhibit longer half-lives in vivo compared to non-fluorinated analogs. However, its electron-withdrawing nature may reduce solubility, necessitating formulation adjustments (e.g., salt formation, as in ’s oxalate salt) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.